4,4-Dimethylpiperidine
Overview
Description
4,4-Dimethylpiperidine is a chemical compound with the CAS Number: 4045-30-1 . It has a molecular weight of 113.2 and its molecular formula is C7H15N . It is a useful reactant for the preparation of oral quinoline-based ALDH1A1 inhibitors as potential antitumor agents .
Synthesis Analysis
While specific synthesis methods for 4,4-Dimethylpiperidine were not found, piperidine derivatives, which include 4,4-Dimethylpiperidine, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and their synthesis has long been widespread .Molecular Structure Analysis
The molecular structure of 4,4-Dimethylpiperidine consists of a six-membered ring with one nitrogen atom and five carbon atoms . The InChI code for this compound is 1S/C7H15N/c1-7(2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 .Chemical Reactions Analysis
Piperidines, including 4,4-Dimethylpiperidine, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
4,4-Dimethylpiperidine is a liquid at room temperature . It has a boiling point of 145-146℃, a density of 0.803±0.06 g/cm3 (20 ºC 760 Torr), and a refractive index of 1.4489 (589.3 nm 25℃) . The flash point is 24.9±16.5℃ .Scientific Research Applications
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Organic Chemistry : 4,4-Dimethylpiperidine is used as a reactant in the preparation of oral quinoline-based ALDH1A1 inhibitors as potential antitumor agents . It’s also used in the synthesis of piperidine-based 3D fragment building blocks .
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Medicinal Chemistry : Piperidines, including 4,4-Dimethylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
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Pharmacology : Piperidine derivatives, including 4,4-Dimethylpiperidine, have shown activity against different viruses. For example, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
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Drug Discovery : Piperidines are used in fragment-based drug discovery (FBDD), a main approach for drug discovery in both pharmaceutical and academic laboratories . The relatively low molecular weight of fragments means that there is a more efficient sampling of chemical space, so fragment libraries are much smaller in size than typical high-throughput screening libraries .
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Synthesis of Piperidine Derivatives : Piperidines, including 4,4-Dimethylpiperidine, are used in the synthesis of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are formed through intra- and intermolecular reactions .
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Pharmacological Applications : Piperidine derivatives, including 4,4-Dimethylpiperidine, have shown a wide range of pharmacological activities. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
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Catalysis : 4,4’-Trimethylenedipiperidine, a derivative of 4,4-Dimethylpiperidine, has been used as a safe and green catalyst for the synthesis of N-methyl imines . This reagent is a commercially available solid and can be handled easily. It has high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol .
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Synthesis of N-Methyl Imines : 4,4’-Trimethylenedipiperidine has been used for the synthesis of various N-methyl imines, versatile scaffolds, at 85 °C . The novelty of the current work is that the 4,4’-trimethylenedipiperidine can act as a promising alternative for piperidine in organic reaction at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits .
Safety And Hazards
Future Directions
Piperidines, including 4,4-Dimethylpiperidine, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering new synthesis methods and exploring the potential applications of 4,4-Dimethylpiperidine in the pharmaceutical industry .
properties
IUPAC Name |
4,4-dimethylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECMOFZIMWVOAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193465 | |
Record name | Piperidine, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylpiperidine | |
CAS RN |
4045-30-1 | |
Record name | 4,4-Dimethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4045-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Dimethylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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